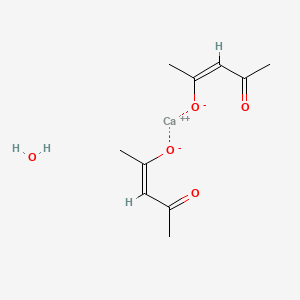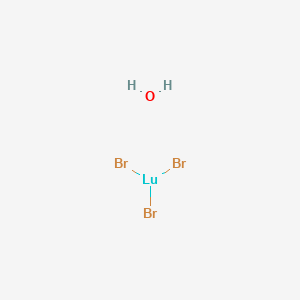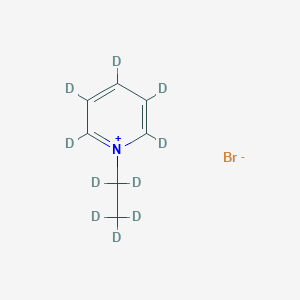
(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadec-9-enoic acid” is a long-chain unsaturated fatty acid. Its chemical structure features a 16-carbon chain with a double bond at the ninth carbon position. The “Z” configuration indicates that the double bond has the same substituents on the same side of the carbon-carbon double bond.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the hydrolysis of natural fats or oils containing oleic acid (cis-9-octadecenoic acid). The hydrolysis reaction yields the corresponding fatty acids, including hexadecenoic acid. The isotopic labeling with ^13C at the 16th carbon position can be achieved during the synthesis.
Industrial Production: Industrial production typically involves the extraction of hexadecenoic acid from plant oils (such as olive oil or sunflower oil) or animal fats. The extracted fatty acids undergo purification and isotopic labeling to obtain the desired compound.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: Hexadecenoic acid can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction of the double bond converts hexadecenoic acid to hexadecanoic acid (palmitic acid). Hydrogenation using palladium on carbon (Pd/C) or other reducing agents achieves this transformation.
Substitution: Substitution reactions can occur at the carboxylic acid functional group. For example, esterification with alcohols yields hexadecenoic acid esters.
Major Products: The major products depend on the specific reaction conditions. Oxidation produces carboxylic acid derivatives, while reduction leads to saturated fatty acids.
Applications De Recherche Scientifique
Chemistry::
Lipid Metabolism: Hexadecenoic acid plays a crucial role in lipid metabolism and membrane structure.
Isotopic Labeling: Researchers use isotopically labeled hexadecenoic acid for metabolic studies and tracing lipid pathways.
Cell Membranes: Hexadecenoic acid contributes to cell membrane fluidity and function.
Anti-Inflammatory Properties: Some studies suggest that hexadecenoic acid may have anti-inflammatory effects.
Cosmetics: Hexadecenoic acid is used in cosmetic formulations due to its moisturizing properties.
Food Industry: It is an ingredient in food products and food additives.
Mécanisme D'action
The exact mechanism of action remains an active area of research. hexadecenoic acid likely influences cellular processes through its incorporation into lipid bilayers and interactions with membrane proteins.
Comparaison Avec Des Composés Similaires
Hexadecenoic acid shares similarities with other long-chain fatty acids, such as palmitoleic acid (cis-9-hexadecenoic acid) and oleic acid (cis-9-octadecenoic acid). its isotopic labeling at the 16th carbon position sets it apart.
Propriétés
Formule moléculaire |
C16H30O2 |
|---|---|
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadec-9-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1 |
Clé InChI |
SECPZKHBENQXJG-TXLJUQNKSA-N |
SMILES isomérique |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)










